Eribulin

Beschreibung

Eigenschaften

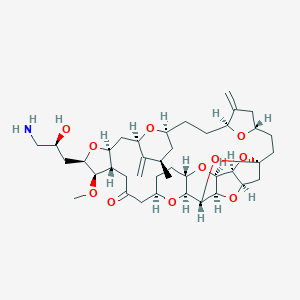

IUPAC Name |

(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H59NO11/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41/h19,23-39,43H,2-3,5-18,41H2,1,4H3/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNVPOGXISZXJD-JBQZKEIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H59NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101009321 | |

| Record name | Eribulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

729.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253128-41-5 | |

| Record name | Eribulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253128-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eribulin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253128415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eribulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eribulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERIBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR24G6354G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Eribulin on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of eribulin, a synthetic analogue of the marine natural product halichondrin B. It details this compound's unique interaction with tubulin and its profound effects on microtubule dynamics, which underpin its potent antitumor activity. This document summarizes key quantitative data, provides detailed experimental protocols for foundational assays, and visualizes the critical pathways and processes involved.

Core Mechanism of Action: A Unique Mode of Microtubule Inhibition

This compound exerts its anticancer effects through a distinct mechanism of action that differentiates it from other microtubule-targeting agents (MTAs) like taxanes and vinca alkaloids.[1][2][3] Its primary target is the microtubule, a fundamental component of the cytoskeleton essential for cell division, structure, and intracellular transport.[4]

This compound's mechanism is characterized by a non-competitive inhibition of microtubule growth.[5] It specifically binds to the plus ends of microtubules, the site of dynamic polymerization and depolymerization.[6][7][8] This binding suppresses the growth phase (polymerization) of microtubules without significantly affecting the shortening phase (depolymerization).[1][2][5] This mode of action is often referred to as an "end-poisoning" mechanism.[9][10]

The binding of this compound to tubulin is complex. It binds to a single site on soluble tubulin heterodimers with relatively low affinity.[6][11] However, it exhibits high-affinity binding to the plus ends of polymerized microtubules.[6][11] This preferential binding to the microtubule ends is crucial to its mechanism.[6] It is proposed that the binding of a single this compound molecule at a microtubule end is sufficient to potently inhibit its growth.[6][7]

This suppression of microtubule dynamics leads to a G2/M phase cell-cycle block, where the cell is unable to form a functional mitotic spindle.[1][12] Prolonged mitotic blockage ultimately triggers apoptosis (programmed cell death).[3][12] A key feature of the mitotic blockade induced by this compound is its irreversibility, which may contribute to its long-term efficacy even with transient drug exposure.[5][11][13] Furthermore, this compound sequesters tubulin into nonproductive aggregates, further disrupting the pool of available tubulin for microtubule assembly.[1][14]

Biochemical studies have shown that this compound's effects are more pronounced in the absence of the βIII-tubulin isotype, which is often associated with resistance to MTAs.[8][15] In microtubules lacking βIII-tubulin, this compound not only suppresses the growth rate but also significantly reduces the shortening rate and catastrophe frequency.[15]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's binding to tubulin and its effects on microtubule dynamics.

Table 1: this compound Binding Affinity to Tubulin and Microtubules

| Parameter | Value | Species/System | Reference |

| Binding to Soluble Tubulin | |||

| Overall Dissociation Constant (Kd) | 46 µM | Bovine Brain Tubulin | [6][7] |

| High-Affinity Subset Kd | 0.4 µM | Bovine Brain Tubulin | [6][7] |

| Binding to Polymerized Microtubules | |||

| Dissociation Constant (Kd) | 3.5 µM | Bovine Brain Microtubules | [6][7][11] |

| Maximum Stoichiometry (Ymax) | 14.7 ± 1.3 molecules/microtubule | Bovine Brain Microtubules | [6][7][11] |

| Stoichiometry in βIII-tubulin depleted microtubules | 20 ± 3 molecules/microtubule | Bovine Brain Microtubules | [15] |

| Inhibition of Cell Proliferation | |||

| Average Half Maximal Inhibitory Concentration (IC50) | 1.8 nM | Panel of 8 human cancer cell lines | [11] |

Table 2: Effects of this compound on Microtubule Dynamic Instability

| Parameter | Condition | Effect | Reference |

| In Vitro (Purified Bovine Tubulin) | |||

| Growth Rate | 100 nM this compound | Suppressed by 32% | [15] |

| Shortening Rate | 100 nM this compound | Little to no effect | [5][11] |

| Catastrophe Frequency | 100 nM this compound | Marginally reduced (17%) | [15] |

| Rescue Frequency | 100 nM this compound | Not modulated | [15] |

| In Vitro (βIII-tubulin depleted) | |||

| Growth Rate | 100 nM this compound | Reduced | [15] |

| Shortening Rate | 100 nM this compound | Strongly reduced (43%) | [15] |

| Catastrophe Frequency | 100 nM this compound | Reduced (49%) | [15] |

| Rescue Frequency | 100 nM this compound | Reduced (32%) | [15] |

| In Live Cells (U2OS) | |||

| Centromere Dynamics | 60 nM this compound | Decreased from 0.84 µm/min to 0.55 µm/min | [11] |

Non-Mitotic Mechanisms of Action

Beyond its direct effects on mitotic microtubules, this compound exhibits significant non-mitotic activities that contribute to its overall antitumor efficacy. These effects primarily involve the tumor microenvironment.

Vascular Remodeling

Preclinical studies have demonstrated that this compound can induce remodeling of the tumor vasculature.[16] This leads to increased tumor perfusion, which can alleviate hypoxia within the tumor.[16] Improved perfusion may also enhance the delivery and efficacy of subsequent chemotherapies.[16] Mechanistically, this compound has been shown to decrease the expression of genes associated with angiogenesis, including those in the VEGF, Wnt, Notch, and ephrin signaling pathways.[11]

Reversal of Epithelial-to-Mesenchymal Transition (EMT)

This compound has been observed to reverse the EMT phenotype in cancer cells, a process associated with increased cell motility, invasion, and drug resistance.[11] This reversal to a more epithelial-like, mesenchymal-to-epithelial transition (MET), is linked to the suppression of experimental metastasis.[11]

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms of this compound and a typical experimental workflow.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay measures the effect of this compound on the polymerization of purified tubulin in real-time.

-

Principle: The assay utilizes a fluorescent reporter (e.g., DAPI) that exhibits increased fluorescence upon binding to polymerized microtubules. The increase in fluorescence is proportional to the mass of the microtubule polymer.

-

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Fluorescent reporter (e.g., 10 µM DAPI)

-

This compound stock solution (in DMSO)

-

Control compounds (e.g., paclitaxel as a polymerization enhancer, vinblastine as a destabilizer)

-

Black, non-binding 96-well microplate

-

Temperature-controlled fluorescence plate reader

-

-

Procedure:

-

Prepare the tubulin polymerization reaction mixture on ice by combining General Tubulin Buffer, GTP (final concentration 1 mM), and the fluorescent reporter.

-

Add the desired concentrations of this compound or control compounds to the wells of the pre-chilled 96-well plate. Include a vehicle control (DMSO).

-

Add the tubulin solution to the reaction mixture (final concentration ~2 mg/mL).

-

Transfer the reaction mixture to the wells of the 96-well plate containing the compounds.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes (Excitation: ~355 nm, Emission: ~460 nm for DAPI).

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Determine the Vmax (maximum rate of polymerization) from the slope of the growth phase.

-

The plateau of the curve represents the steady-state polymer mass.

-

Calculate the IC50 value for this compound's inhibition of tubulin polymerization.

-

In Vitro Microtubule Dynamics Assay using TIRF Microscopy

This high-resolution imaging technique allows for the direct visualization and quantification of the effects of this compound on the dynamic instability of individual microtubules.

-

Principle: Total Internal Reflection Fluorescence (TIRF) microscopy selectively excites fluorophores near the coverslip surface, enabling the visualization of fluorescently labeled microtubules with high signal-to-noise ratio.

-

Materials:

-

Fluorescently labeled tubulin (e.g., rhodamine-labeled)

-

Unlabeled tubulin

-

GMPCPP (a slowly hydrolyzable GTP analog) for creating stable microtubule "seeds"

-

Microtubule polymerization buffer (e.g., BRB80: 80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA)

-

GTP (1 mM)

-

Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching

-

This compound

-

TIRF microscope with appropriate laser lines and a sensitive camera

-

-

Procedure:

-

Prepare Microtubule Seeds: Polymerize a mixture of labeled and unlabeled tubulin with GMPCPP to create short, stable microtubule seeds.

-

Prepare Flow Chamber: Construct a flow chamber using a microscope slide and a coverslip.

-

Immobilize Seeds: Introduce the microtubule seeds into the flow chamber and allow them to adhere to the coverslip surface.

-

Initiate Dynamic Growth: Introduce a solution containing fluorescently labeled and unlabeled tubulin, GTP, the oxygen scavenging system, and the desired concentration of this compound into the flow chamber.

-

Image Acquisition: Immediately begin acquiring time-lapse images of the growing microtubules using the TIRF microscope.

-

-

Data Analysis:

-

Track the ends of individual microtubules over time using appropriate software (e.g., ImageJ with plugins).

-

Measure the growth and shortening rates (µm/min).

-

Determine the catastrophe frequency (transition from growth to shortening) and rescue frequency (transition from shortening to growth).

-

Quantify the time spent in a paused state.

-

Immunofluorescence Staining of Microtubules in Cultured Cells

This method allows for the visualization of the effects of this compound on the microtubule network within cells.

-

Principle: Cells are treated with this compound, fixed, and then the microtubule cytoskeleton is labeled with a specific primary antibody against tubulin, followed by a fluorescently labeled secondary antibody.

-

Materials:

-

Cultured cells (e.g., MCF7, U2OS) grown on coverslips

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear stain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Treat the cells with various concentrations of this compound for the desired duration.

-

Wash the cells with PBS and fix them.

-

If using a non-methanol fixative, permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites with blocking buffer.

-

Incubate with the primary anti-tubulin antibody.

-

Wash with PBS to remove unbound primary antibody.

-

Incubate with the fluorescently labeled secondary antibody and DAPI in the dark.

-

Wash with PBS to remove unbound secondary antibody.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

-

Data Analysis:

-

Qualitatively assess changes in microtubule morphology, such as depolymerization, bundling, or the formation of abnormal mitotic spindles.

-

Quantify parameters such as microtubule density or cell cycle stage distribution.

-

Conclusion

This compound's unique mechanism of action, centered on the suppression of microtubule growth at the plus ends, distinguishes it from other microtubule-targeting agents. This primary antimitotic activity, coupled with its non-mitotic effects on the tumor microenvironment, provides a strong rationale for its clinical efficacy. The experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate the intricate biology of microtubule dynamics and to develop novel anticancer therapies.

References

- 1. Antitumor effects of this compound depend on modulation of the tumor microenvironment by vascular remodeling in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro microtubule dynamics assays [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of this compound on Angiogenesis and the Expression of Endothelial Adhesion Molecules | Anticancer Research [ar.iiarjournals.org]

- 5. This compound Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Effects of this compound on microtubule binding and dynamic instability are strengthened in the absence of the βIII tubulin isotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 13. Initial testing (stage 1) of this compound, a novel tubulin binding agent, by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Computational study of interactions of anti-cancer drug this compound with human tubulin isotypes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous Visualization of the Dynamics of Crosslinked and Single Microtubules In Vitro by TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Eribulin's Non-Mitotic Effects on the Tumor Microenvironment: A Technical Guide

Abstract

Eribulin mesylate, a synthetic analog of the marine natural product halichrondrin B, is a microtubule dynamics inhibitor widely used in the treatment of metastatic breast cancer and liposarcoma.[1][2] Beyond its well-established antimitotic activity, which leads to cell cycle arrest and apoptosis, this compound exerts significant non-mitotic effects that remodel the tumor microenvironment (TME).[1][2] These effects include the normalization of tumor vasculature, the reversal of the epithelial-to-mesenchymal transition (EMT), and the modulation of tumor immunity.[1][3] By altering the TME, this compound can reduce tumor-promoting hypoxia, suppress metastasis, and enhance antitumor immune responses, contributing to its observed clinical benefits.[4][5] This technical guide provides an in-depth review of the core non-mitotic mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows for researchers, scientists, and drug development professionals.

Vascular Remodeling and Perfusion

A primary non-mitotic effect of this compound is its ability to remodel the abnormal and dysfunctional vasculature characteristic of solid tumors. This vascular remodeling leads to improved tumor perfusion, which can alleviate hypoxia and potentially enhance the delivery and efficacy of subsequent therapies.[4][6]

Key Findings

In preclinical human breast cancer xenograft models (MX-1 and MDA-MB-231), this compound treatment has been shown to induce significant changes in tumor vasculature.[4] Unlike anti-angiogenic agents that prune vessels, this compound appears to create a more functional microenvironment by increasing the density of smaller, more organized vessels.[4] This leads to a paradoxical increase in microvessel density (MVD) but a decrease in the mean vascular area (MVA), indicating a shift towards a more normalized vascular network.[4] This remodeling enhances tumor perfusion and reduces hypoxia, as evidenced by decreased expression of hypoxia markers like VEGF and CA9.[1][4] Studies in advanced breast cancer patients have confirmed that this compound can induce tumor reoxygenation.[7]

Data Presentation

Table 1: Effects of this compound on Tumor Vasculature in Xenograft Models

| Model | Treatment Group | Dose (mg/kg) | Change in Microvessel Density (MVD) | Change in Mean Vascular Area (MVA) | Change in Mouse VEGF Protein | Change in Human CA9 Protein | Reference |

| MDA-MB-231 | This compound | 0.3 | - | Significant Decrease | Significant Decrease | - | [4] |

| MDA-MB-231 | This compound | 1.0 | Significant Increase | Significant Decrease | Significant Decrease | Significant Decrease | [4] |

| MDA-MB-231 | This compound | 3.0 | Significant Increase | Significant Decrease | - | - | [4] |

| MX-1 | This compound | 1.0 | Significant Increase | No Significant Change | Significant Decrease | - | [4] |

| MX-1 | This compound | 3.0 | Significant Increase | No Significant Change | - | - | [4] |

Data summarized from Funahashi et al., 2014.[4]

Visualization: this compound-Induced Vascular Remodeling Pathway

Experimental Protocols

Methodology for Assessing Vascular Remodeling in Xenograft Models

-

Animal Models: Female nude mice are subcutaneously transplanted with human breast cancer cell lines (e.g., MX-1, MDA-MB-231). Tumor growth is monitored until tumors reach a specified volume.[4][8]

-

Drug Administration: this compound mesylate is administered intravenously at specified doses (e.g., 0.3, 1.0, 3.0 mg/kg) on a defined schedule (e.g., days 1 and 4).[4]

-

Immunohistochemistry (IHC) for Microvessel Analysis:

-

Tumors are excised at a specified time point (e.g., day 4 or 7) post-treatment, fixed in formalin, and embedded in paraffin.[4][8]

-

Tissue sections are stained with an antibody against the endothelial marker CD31.[4][8]

-

Images of the stained sections are captured using microscopy.

-

Microvessel density (MVD) is quantified by counting the number of CD31-positive vessels per unit area. Mean vascular area (MVA) is calculated using image analysis software.[4]

-

-

Hypoxia Marker Analysis:

Reversal of Epithelial-Mesenchymal Transition (EMT)

This compound has been shown to reverse the EMT process, a key cellular program associated with cancer invasion, metastasis, and drug resistance.[2][9] By promoting a shift back to a more epithelial state, known as mesenchymal-epithelial transition (MET), this compound can suppress the migratory and invasive capabilities of cancer cells.[2]

Key Findings

In preclinical models, this compound treatment leads to a decrease in the expression of mesenchymal markers and an increase in epithelial markers.[2] This phenotypic switch is associated with the suppression of key signaling pathways that drive EMT, such as the transforming growth factor-beta (TGF-β)/Smad pathway.[1][10] Specifically, this compound has been shown to decrease the expression of transcription factors like Snail1 (Snai1) and Snail2 (Snai2), as well as mesenchymal proteins like Vimentin (Vim).[4] This reversal of EMT has been linked to a reduction in the metastatic potential of breast cancer cells.[2]

Data Presentation

Table 2: Gene Expression Changes in EMT-Related Markers in Xenograft Stroma

| Gene | Function | Change in MX-1 Model | Change in MDA-MB-231 Model | Reference |

| Snai1 | EMT Transcription Factor | Decreased | Decreased | [4] |

| Snai2 | EMT Transcription Factor | Decreased | Decreased | [4] |

| Tgfb1 | EMT Inducer | Decreased | Decreased | [4] |

| Tgfb2 | EMT Inducer | Decreased | Decreased | [4] |

| Vim | Mesenchymal Marker | Decreased | Decreased | [4] |

Data represents decreased expression of mesenchymal marker genes in mouse-derived tumor stroma after this compound treatment, as measured by qRT-PCR. Summarized from Funahashi et al., 2014.[4]

Visualization: this compound's Impact on the EMT/MET Axis

References

- 1. This compound in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imrpress.com [imrpress.com]

- 3. storage.imrpress.com [storage.imrpress.com]

- 4. This compound mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Promotes Antitumor Immune Responses in Patients with Locally Advanced or Metastatic Breast Cancer | Anticancer Research [ar.iiarjournals.org]

- 6. m.youtube.com [m.youtube.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Antitumor effects of this compound depend on modulation of the tumor microenvironment by vascular remodeling in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of this compound on epithelial-mesenchymal transition plasticity in metastatic breast cancer: An exploratory, prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound on Angiogenesis and the Expression of Endothelial Adhesion Molecules | Anticancer Research [ar.iiarjournals.org]

Eribulin-Induced Vascular Remodeling in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the compelling preclinical evidence demonstrating the vascular remodeling effects of eribulin, a synthetic analog of halichondrin B. Beyond its established role as a microtubule dynamics inhibitor, this compound exerts significant non-mitotic effects on the tumor microenvironment, leading to a more normalized and functional vasculature. This guide synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the underlying signaling pathways to provide a comprehensive resource for professionals in oncology research and drug development.

Quantitative Impact of this compound on Tumor Vasculature

This compound's influence on the tumor vasculature has been quantified across various preclinical human breast cancer xenograft models, primarily MX-1 and MDA-MB-231. The data consistently indicates a shift from a chaotic, dysfunctional vascular network to a more organized and efficient one.

Vascular Morphology and Density

Treatment with this compound leads to significant alterations in the physical structure of tumor blood vessels.

| Parameter | Preclinical Model | Treatment Group | Result | Percentage Change | Citation |

| Microvessel Density (MVD) | MX-1 | This compound (1 mg/kg) | Increased | Not specified | [1][2][3] |

| MDA-MB-231 | This compound (1 mg/kg) | Increased | Not specified | [1][2][3] | |

| Mean Vascular Area | MX-1 | This compound (1 mg/kg) | Decreased | Not specified | [1][2][3] |

| MDA-MB-231 | This compound (1 mg/kg) | Decreased | Not specified | [1][2][3] | |

| Vascular Branching | MX-1 | This compound (1 mg/kg) | Decreased | Not specified | [1][2][3] |

| MDA-MB-231 | This compound (1 mg/kg) | Decreased | Not specified | [1][2][3] |

Tumor Perfusion and Hypoxia

A key consequence of this compound-induced vascular remodeling is the improvement of blood flow within the tumor, leading to a reduction in hypoxic regions.

| Parameter | Preclinical Model | Treatment Group | Result | Significance | Citation |

| Tumor Perfusion (DCE-MRI) | MX-1 | This compound (0.1, 0.3 mg/kg) | Increased Ktrans | p < 0.05 | [4][5] |

| Tumor Perfusion (Hoechst 33342) | Murine Xenograft | This compound | Increased | Not specified | [2][4][5] |

| Mouse VEGF Protein Levels (ELISA) | MX-1 | This compound (0.3, 1.0 mg/kg) | Significantly Decreased | p < 0.05 | [1][2][3] |

| MDA-MB-231 | This compound (0.3, 1.0 mg/kg) | Significantly Decreased | p < 0.05 | [1][2][3] | |

| Human CA9 Expression (IHC) | MDA-MB-231 | This compound (1.0 mg/kg) | Decreased | Not specified | [1][2][3] |

| Blood TGF-β1 Concentrations | Stage III/IV Breast Cancer Patients | This compound | Significantly Decreased | Not specified | [6] |

Key Experimental Protocols

The following methodologies are central to the preclinical studies investigating this compound's effects on vascular remodeling.

Animal Models and Tumor Xenografts

-

Animal Models: Female BALB/c nude mice are typically used.

-

Cell Lines: Human breast cancer cell lines, such as MX-1 and MDA-MB-231, are cultured under standard conditions.

-

Tumor Implantation: Cultured cells are implanted subcutaneously into the flank of the mice. Tumors are allowed to grow to a specified size (e.g., ~200 mg) before treatment initiation.[3]

This compound Administration

-

Formulation: this compound mesylate is dissolved in a suitable vehicle (e.g., saline).

-

Dosing and Schedule: A single intravenous (i.v.) administration of this compound at doses ranging from 0.3 to 3 mg/kg is a common regimen in these studies.[3] Antitumor activity and vascular effects are typically assessed 7-8 days post-treatment.[3]

Analysis of Tumor Perfusion

-

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This non-invasive imaging technique is used to assess vascular perfusion and permeability.[1][2] Mice are anesthetized, and a contrast agent (e.g., Gd-DTPA) is administered intravenously. T1-weighted images are acquired before and after contrast injection to calculate parameters like Ktrans, which reflects the transfer of contrast agent from the plasma to the extravascular extracellular space.[5]

-

Hoechst 33342 Staining: The fluorescent dye Hoechst 33342 is injected intravenously shortly before tumor excision.[2] The dye stains the nuclei of cells in proximity to perfused blood vessels. Frozen tumor sections are then analyzed by fluorescence microscopy to visualize and quantify the perfused areas.[2][4]

Immunohistochemistry (IHC) for Vascular Morphology

-

Tissue Preparation: Tumors are excised, fixed in formalin, and embedded in paraffin.

-

Staining: Sections are stained with an antibody against the endothelial marker CD31 to identify blood vessels.[1][2]

-

Image Analysis: Stained sections are digitized, and software is used to quantify microvessel density (MVD), mean vascular area, and the number of vessel branch points.[1][2]

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): To assess changes in gene expression within the tumor stroma, RNA is extracted from tumor tissues. qRT-PCR is then performed using primers specific for mouse (host) genes involved in angiogenesis signaling pathways, such as those in the VEGF, Notch, and Eph families.[1][2]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Tumor lysates are analyzed using ELISA kits to quantify the protein levels of key angiogenesis-related factors, such as mouse VEGF.[1][2]

Signaling Pathways and Mechanisms of Action

This compound's vascular remodeling effects are attributed to its influence on key signaling pathways within the tumor microenvironment, particularly in the host stromal cells.

Caption: this compound downregulates key angiogenic signaling pathways in the tumor stroma.

The primary mechanism involves the downregulation of gene expression in critical angiogenesis signaling pathways within the host stromal compartment of the tumor.[1] This includes the Vascular Endothelial Growth Factor (VEGF), Notch, and Ephrin (Eph) signaling pathways, which are crucial for the chaotic and rapid formation of new blood vessels in tumors.[1] Additionally, this compound has been shown to decrease concentrations of Transforming Growth Factor-beta 1 (TGF-β1), a key driver of cancer progression.[6][7] By inhibiting these pathways, this compound disrupts the abnormal signaling cascade that leads to dysfunctional vasculature.

Caption: Workflow for preclinical evaluation of this compound's vascular effects.

The consequence of this pathway modulation is a "remodeling" of the vasculature. This is characterized by an increase in the number of microvessels, but a decrease in their average size and a reduction in chaotic branching.[1][2][3] This structural normalization leads to more efficient blood flow, thereby increasing perfusion to the tumor core and alleviating hypoxia.[1][2][4] The reduction in hypoxia is significant, as it is a known driver of tumor aggressiveness, metastasis, and resistance to therapy.[1][2][8]

Caption: The logical cascade from this compound administration to therapeutic benefit.

This vascular remodeling and subsequent reduction in hypoxia create a more favorable tumor microenvironment that may be less aggressive and more susceptible to other anticancer agents.[1][2] Preclinical studies have shown that prior treatment with this compound can enhance the antitumor activity of subsequent chemotherapy, such as capecitabine, in the MDA-MB-231 xenograft model.[1][2][5] This suggests that this compound's ability to "normalize" the tumor microenvironment may be a key contributor to its clinical benefits.[1][2]

References

- 1. This compound mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. onclive.com [onclive.com]

- 8. targetedonc.com [targetedonc.com]

Eribulin's Reversal of Epithelial-to-Mesenchymal Transition: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eribulin, a synthetic analog of the marine sponge natural product halichondrin B, is a microtubule-targeting agent with a well-established antimitotic mechanism of action.[1][2] Beyond its cytotoxic effects, a growing body of preclinical and clinical evidence reveals that this compound possesses unique non-mitotic properties, including the ability to reverse the epithelial-to-mesenchymal transition (EMT).[1][3] EMT is a cellular process implicated in tumor progression, metastasis, and drug resistance.[2][4][5] This technical guide provides an in-depth overview of the mechanisms by which this compound mediates EMT reversal, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the multifaceted antitumor effects of this compound.

Introduction: this compound and the Significance of EMT Reversal

The epithelial-to-mesenchymal transition is a biological process where epithelial cells lose their cell-cell adhesion and polarity, and acquire a mesenchymal phenotype, which is characterized by enhanced migratory and invasive capabilities.[2][5] In the context of cancer, EMT is associated with increased metastatic potential and resistance to therapy.[4][6] this compound has been shown to induce a mesenchymal-to-epithelial transition (MET), effectively reversing the EMT process.[7][8] This non-mitotic activity of this compound may contribute to its observed overall survival benefit in patients with metastatic breast cancer, which in some studies appears more pronounced than its effect on progression-free survival.[5][8][9] The reversal of EMT by this compound is thought to render tumors less aggressive and potentially more susceptible to subsequent lines of therapy.[1]

Molecular Mechanisms of this compound-Mediated EMT Reversal

This compound's ability to reverse EMT is primarily attributed to its influence on key signaling pathways that regulate this process. The most well-documented mechanism involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Inhibition of the TGF-β/Smad Signaling Pathway

TGF-β is a potent inducer of EMT.[10] Preclinical studies have demonstrated that this compound can reverse TGF-β-induced EMT.[7][11] This is achieved through the inhibition of the phosphorylation of Smad2 and Smad3, key downstream mediators of the TGF-β pathway.[7][11] By preventing the activation of Smad proteins, this compound blocks the nuclear translocation of the Smad complex and the subsequent transcription of EMT-related genes, such as SNAI1, SNAI2, ZEB1, and TWIST1.[11]

Figure 1: this compound's Inhibition of the TGF-β/Smad Signaling Pathway.

Impact on Other Signaling Pathways

While the TGF-β pathway is a primary target, this compound's effects on the tumor microenvironment suggest a broader impact on signaling cascades. This compound has been shown to induce vascular remodeling, which can alleviate hypoxia within the tumor.[3][12][13] Hypoxia is a known driver of EMT, and by improving tumor perfusion, this compound may indirectly counteract this process.[3] Furthermore, gene expression profiling has revealed that this compound treatment can alter the expression of genes involved in Wnt and Notch signaling pathways, both of which are implicated in EMT.[2][14]

Quantitative Data on this compound-Mediated EMT Reversal

The effects of this compound on EMT have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings on the modulation of EMT markers.

Preclinical Data (In Vitro and In Vivo Xenograft Models)

| Cell Line/Model | Treatment | Epithelial Marker Change | Mesenchymal Marker Change | Reference |

| Triple-Negative Breast Cancer (TNBC) cell lines | 1 nM this compound for 7 days | Increased E-cadherin and keratin 18 mRNA | Decreased N-cadherin, vimentin, TWIST, and ZEB-1 mRNA | [2] |

| MX-1 xenograft | This compound treatment | Increased E-cadherin protein | Decreased N-cadherin and ZEB-1 protein | [2] |

| MDA-MB-231 xenograft | This compound treatment | - | Decreased Snai1, Snai2, Tgfb1, Tgfb2, and Vim mRNA | [12] |

| MCF10A (TGF-β induced EMT) | This compound pretreatment | Upregulated CDH1 mRNA | Downregulated several mesenchymal markers | [11] |

Clinical Data

| Study Population | Treatment | Method | Key Findings | Reference |

| 22 metastatic breast cancer patients | This compound | Western blotting of tumor biopsies | Significant increase in E-cadherin/vimentin, claudin-3/vimentin, E-cadherin/N-cadherin, and claudin-3/N-cadherin ratios after treatment. | [4] |

| Metastatic breast cancer patients | Immunohistochemistry of tumor biopsies | Increase in E-cadherin and decrease in CA9 (hypoxia marker) expression in patients with objective clinical responses. | [15] | |

| 22 metastatic breast cancer patients | Circulating Tumor Cell (CTC) analysis | Patients with more total and mesenchymal CTCs at baseline had significantly shorter Progression-Free Survival. | [16] |

Experimental Protocols for Assessing EMT Reversal

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on EMT.

Western Blotting for EMT Marker Proteins

Objective: To quantify the expression levels of epithelial (e.g., E-cadherin, Claudin-3) and mesenchymal (e.g., Vimentin, N-cadherin) proteins in cell lysates or tumor homogenates.

Protocol:

-

Sample Preparation:

-

For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For tumor tissue, homogenize in RIPA buffer on ice.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against E-cadherin, vimentin, N-cadherin, etc. (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Figure 2: Western Blotting Experimental Workflow.

Quantitative Real-Time PCR (qRT-PCR) for EMT-Related Gene Expression

Objective: To measure the mRNA expression levels of genes involved in EMT.

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit).

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for target genes (e.g., CDH1, VIM, SNAI1, TWIST1), and cDNA template.

-

Use a housekeeping gene (e.g., GAPDH, TBP) for normalization.

-

-

Data Analysis:

-

Perform the qPCR reaction in a real-time PCR system.

-

Calculate the relative gene expression using the 2-ΔΔCq method.[17]

-

Immunofluorescence for Visualization of EMT Markers

Objective: To visualize the subcellular localization and expression of EMT marker proteins in cells or tissue sections.

Protocol:

-

Sample Preparation:

-

For cultured cells, grow on coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.

-

For tissue sections, use formalin-fixed, paraffin-embedded or frozen sections.

-

-

Immunostaining:

-

Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Incubate with primary antibodies against E-cadherin and vimentin overnight at 4°C.

-

Wash with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature.

-

Counterstain nuclei with DAPI.

-

-

Imaging:

-

Mount coverslips onto slides with mounting medium.

-

Visualize and capture images using a fluorescence or confocal microscope.

-

Conclusion and Future Directions

This compound's ability to reverse EMT represents a significant aspect of its antitumor activity, complementing its established antimitotic mechanism. The modulation of the TGF-β/Smad pathway appears to be a central mechanism driving this effect. The data presented in this guide underscore the importance of considering these non-mitotic actions in the clinical application of this compound and in the development of novel therapeutic strategies.

Future research should focus on further elucidating the complex interplay between this compound, the tumor microenvironment, and other signaling pathways involved in EMT. Investigating the potential of this compound to sensitize tumors to other therapies, such as immunotherapy, by reversing EMT is a promising avenue for improving patient outcomes.[6] The continued development and application of robust experimental protocols, as outlined in this guide, will be crucial for advancing our understanding of this compound's multifaceted role in cancer therapy.

References

- 1. This compound in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Effect of this compound on epithelial-mesenchymal transition plasticity in metastatic breast cancer: An exploratory, prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Suppresses New Metastases in Patients With Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. qut.edu.au [qut.edu.au]

- 7. This compound mesilate suppresses experimental metastasis of breast cancer cells by reversing phenotype from epithelial-mesenchymal transition (EMT) to mesenchymal-epithelial transition (MET) states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. news.cancerconnect.com [news.cancerconnect.com]

- 10. Mechanisms of TGFβ-Induced Epithelial–Mesenchymal Transition [mdpi.com]

- 11. This compound mesilate suppresses experimental metastasis of breast cancer cells by reversing phenotype from epithelial–mesenchymal transition (EMT) to mesenchymal–epithelial transition (MET) states - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Mesenchymal-epithelial Transition and Tumor Vascular Remodeling in this compound Chemotherapy for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of circulating tumour cell and the epithelial mesenchymal transition (EMT) status during this compound-based treatment in 22 patients with metastatic breast cancer: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Epithelial-to-mesenchymal transition markers are differentially expressed in epithelial cancer cell lines after everolimus treatment - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical data on Eribulin in triple-negative breast cancer models

An In-Depth Technical Guide to Preclinical Data on Eribulin in Triple-Negative Breast Cancer Models

Introduction

Mechanism of Action: Mitotic and Non-Mitotic Effects

This compound's antitumor activity stems from a distinct dual mechanism. Primarily, it functions as a microtubule inhibitor, but it also exerts significant non-mitotic effects on the tumor microenvironment (TME).

1. Mitotic Inhibition: this compound inhibits the growth phase of microtubules without affecting the shortening phase.[8] It binds with high affinity to the plus-ends of microtubules, suppressing microtubule dynamics.[9] This leads to the sequestration of tubulin into non-functional aggregates, causing an irreversible G2-M cell cycle arrest and subsequent apoptosis.[3][8]

2. Non-Mitotic Effects on the Tumor Microenvironment: Preclinical studies have revealed that this compound remodels the TME through several non-mitotic actions:

-

Vascular Remodeling: this compound can remodel tumor vasculature, leading to increased perfusion and oxygenation of the tumor core.[5][6][9] This alleviates hypoxia, a known driver of metastasis and treatment resistance.[5][6]

-

Reversal of Epithelial-to-Mesenchymal Transition (EMT): this compound has been shown to reverse the EMT phenotype, a key process in cancer invasion and metastasis.[5][10] This is characterized by an increase in epithelial markers (e.g., E-cadherin) and a decrease in mesenchymal markers (e.g., vimentin).[11]

-

Immunomodulation: By reducing hypoxia and altering the TME, this compound may enhance anti-tumor immune responses.[12]

Preclinical Efficacy of this compound Monotherapy

In Vitro Studies

This compound demonstrates potent antiproliferative activity across a range of TNBC cell lines, with IC₅₀ values typically in the sub-nanomolar range. This activity is generally comparable to or stronger than that observed in non-TNBC cell lines.

Table 1: In Vitro Antiproliferative Activity of this compound in Breast Cancer Cell Lines

| Cell Line | TNBC Subtype | IC₅₀ (nM) after 72h | Citation |

|---|---|---|---|

| TNBC Lines | |||

| HCC1937 | Basal-like 1 (BL1) | 0.38 | [1] |

| HCC38 | Basal-like 1 (BL1) | 0.54 | [1] |

| HCC70 | Basal-like 1 (BL1) | 0.65 | [1] |

| SUM-149PT | Basal-like 1 (BL1) | 0.72 | [1] |

| MDA-MB-468 | Basal-like 1 (BL1) | 0.74 | [1] |

| Hs578T | Mesenchymal Stem-Like (MSL) | 0.23 | [1] |

| MDA-MB-231 | Mesenchymal Stem-Like (MSL) | 0.35 | [1] |

| BT-549 | Mesenchymal Stem-Like (MSL) | 0.44 | [1] |

| MDA-MB-157 | Mesenchymal Stem-Like (MSL) | 0.54 | [1] |

| HCC1143 | Basal-like 2 (BL2) | 0.42 | [1] |

| CAL-51 | Basal-like 2 (BL2) | 0.72 | [1] |

| DU-4475 | Immunomodulatory (IM) | 15.50 | [1] |

| Non-TNBC Lines | |||

| BT-474 | Luminal B | 0.72 | [1] |

| MCF-7 | Luminal A | 0.81 | [1] |

| T-47D | Luminal A | 0.83 | [1] |

| SK-BR-3 | HER2-enriched | 0.96 | [1] |

| ZR-75-1 | Luminal A | 1.10 | [1] |

Note: The DU-4475 cell line, representing an immunomodulatory phenotype, showed significantly less sensitivity.[1]

In Vivo Studies

In xenograft models, this compound has demonstrated significant antitumor activity. In an MDA-MB-435 breast cancer model, treatment with this compound at 0.375–1.5 mg/kg/dose resulted in complete tumor regression in 14 of 15 animals, with remissions lasting 24–41 days.[8]

This compound in Combination Therapies

Preclinical data strongly support the combination of this compound with other cytotoxic and targeted agents to achieve synergistic antitumor effects in TNBC models.

Combination with Chemotherapy

This compound and Paclitaxel: A synergistic effect is observed when this compound is combined with paclitaxel in TNBC cell lines (MDA-MB-231, Hs578T).[11] Pre-treatment with this compound for 96 hours enhances sensitivity to subsequent paclitaxel administration.[11] This combination significantly inhibits tumor growth in MDA-MB-231 xenograft models compared to either monotherapy.[11] The synergy is linked to opposing effects on EMT; this compound induces an epithelial phenotype, while paclitaxel increases mesenchymal markers.[11]

This compound and Carboplatin: Preclinical data suggest a synergistic effect between this compound and platinum agents, which has prompted clinical investigation.[13]

Combination with Targeted Therapy

This compound and PI3K/mTOR Pathway Inhibitors: The PI3K/Akt/mTOR pathway is frequently dysregulated in TNBC and is associated with chemoresistance.[14][15] Combining this compound with PI3K or mTOR inhibitors shows significant synergy.

-

PI3K Inhibitors (Copanlisib, BKM120): Combination with pan-PI3K inhibitors leads to a synergistic cytotoxic effect in TNBC cell lines and patient-derived xenograft (PDX) models.[15][16][17] This is accompanied by enhanced inhibition of the PI3K pathway, as indicated by reduced phosphorylation of AKT and S6.[15] The combination is effective irrespective of PIK3CA/PTEN mutation status in PDX models.[16]

-

mTOR Inhibitors (Everolimus): An early study showed that combining this compound with the mTOR inhibitor everolimus synergistically suppressed tumor growth in vitro and in orthotopic mouse models.[18]

Table 2: Preclinical Efficacy of this compound Combination Therapies in TNBC Models

| Combination | Model(s) | Key Finding | Citation |

|---|---|---|---|

| This compound + Paclitaxel | MDA-MB-231, Hs578T cells; MDA-MB-231 xenograft | Synergistic cytotoxicity; enhanced tumor growth inhibition in vivo. | [11] |

| This compound + BKM120 (PI3K Inhibitor) | BT549, MDA-MB-231 cells; TNBC PDX models | Synergistic antitumor effect; enhanced mitotic arrest, apoptosis, and reduction of cancer stem cell population. | [15][17] |

| this compound + Copanlisib (PI3K Inhibitor) | TNBC PDX models | Improved antitumor effect in both this compound-sensitive and -resistant models. |[16] |

Modulation of Key Signaling Pathways

This compound's efficacy, particularly its non-mitotic effects and synergistic combinations, is linked to the modulation of critical signaling pathways.

Epithelial-to-Mesenchymal Transition (EMT) Pathway

This compound can reverse EMT, a process often driven by pathways like TGF-β. In TNBC cells, this compound treatment increases the expression of the epithelial marker E-cadherin while decreasing mesenchymal markers such as vimentin, ZEB1, Slug, and phosphorylated Smad2 (pSmad2).[11] Conversely, inducing EMT via TGF-β can enhance sensitivity to this compound.[11]

PI3K/Akt/mTOR Pathway

While this compound's primary target is not this pathway, its activity is significantly enhanced when combined with PI3K/Akt/mTOR inhibitors. The combination of this compound with a PI3K inhibitor like BKM120 leads to a more profound downregulation of phosphorylated Akt (pAkt) and phosphorylated S6 ribosomal protein (pS6) than either agent alone, indicating enhanced pathway inhibition.[15] This suggests that this compound-induced mitotic stress sensitizes TNBC cells to the pro-apoptotic effects of PI3K pathway blockade.

Experimental Protocols

In Vitro Cell Viability and Synergy Assays

-

Cell Lines: TNBC cell lines such as MDA-MB-231, Hs578T, BT549, and SUM149 are commonly used.[11][14][15]

-

Treatment: Cells are seeded in 96-well plates and treated with a dose range of this compound, a second agent (e.g., BKM120), or the combination for a period of 72 to 144 hours.[1][17]

-

Analysis: Cell viability is assessed using assays like CellTiter-Glo® or MTT. IC₅₀ values are calculated. For combination studies, the Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[15]

Western Blot Analysis

-

Protocol: TNBC cells are treated with this compound and/or other inhibitors for a specified time. Cells are lysed, and protein concentrations are quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., pAkt, pS6, E-cadherin, vimentin) and a loading control (e.g., β-actin).[15] Blots are then incubated with secondary antibodies and visualized.

In Vivo Xenograft and PDX Models

-

Models: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously or orthotopically implanted with TNBC cells (e.g., MDA-MB-231) or patient-derived tumor fragments (PDX models like WHIM6, WHIM12).[11][15][17]

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, combination). A typical this compound dosing schedule is 0.25 mg/kg administered intravenously (IV) on a weekly basis.[12] Combination agents like BKM120 might be administered orally (PO) daily.[17]

-

Analysis: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for analysis (e.g., Western blot, immunohistochemistry for apoptosis markers like cleaved caspase-3). Antitumor activity is often expressed as tumor growth inhibition (TGI).

Conclusion

Preclinical data from TNBC models robustly support the multifaceted antitumor activity of this compound. Its unique mechanism, combining direct cytotoxic effects via microtubule inhibition with beneficial modulation of the tumor microenvironment, distinguishes it from other chemotherapeutic agents. This compound demonstrates potent single-agent efficacy and, critically, shows strong synergy when combined with other agents, particularly PI3K pathway inhibitors. These preclinical findings provide a strong rationale for the continued clinical investigation of this compound-based combination therapies to improve outcomes for patients with triple-negative breast cancer.

References

- 1. Subtypes of Triple-negative Breast Cancer Cell Lines React Differently to this compound Mesylate | Anticancer Research [ar.iiarjournals.org]

- 2. media-us.eisai.com [media-us.eisai.com]

- 3. This compound in Triple Negative Metastatic Breast Cancer: Critic Interpretation of Current Evidence and Projection for Future Scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. onclive.com [onclive.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound mesylate: mechanism of action of a unique microtubule-targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor effects of this compound depend on modulation of the tumor microenvironment by vascular remodeling in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Feasibility and tolerability of this compound-based chemotherapy versus other chemotherapy regimens for patients with metastatic triple-negative breast cancer: a single-centre retrospective study [frontiersin.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Doublet and Triplet Combinations of this compound, Fulvestrant, and Palbociclib in Preclinical Breast Cancer Models | Anticancer Research [ar.iiarjournals.org]

- 13. This compound plus carboplatin combination for HER2-negative metastatic breast cancer: a multicenter, real-world cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of Kinase Targets for Enhancing the Antitumor Activity of this compound in Triple-Negative Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PI3K inhibition enhances the anti-tumor effect of this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. oncotarget.com [oncotarget.com]

- 18. researchgate.net [researchgate.net]

Eribulin's Impact on Cancer Stem Cell Populations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, is a non-taxane microtubule dynamics inhibitor with a multifaceted mechanism of action.[1] Beyond its established antimitotic activity, which leads to cell cycle arrest and apoptosis, this compound exhibits significant non-mitotic effects that contribute to its clinical efficacy.[2][3] These non-mitotic actions include the reversal of the epithelial-to-mesenchymal transition (EMT), vascular remodeling, and modulation of the tumor microenvironment.[1] Emerging evidence strongly suggests that these non-mitotic functions play a crucial role in targeting cancer stem cell (CSC) populations, which are implicated in tumor initiation, metastasis, and therapeutic resistance. This technical guide provides an in-depth overview of the effects of this compound on CSCs, detailing the underlying molecular mechanisms, experimental methodologies to assess these effects, and quantitative data from preclinical and clinical studies.

Core Mechanism of Action on Cancer Stem Cells

This compound's primary impact on CSCs is linked to its ability to induce a mesenchymal-to-epithelial transition (MET), effectively reversing the EMT process.[4] EMT is a key cellular program that endows cancer cells with stem-like properties, including enhanced motility, invasiveness, and resistance to therapy.[5] By promoting an epithelial phenotype, this compound can reduce the proportion of CSCs within a tumor.[1][6] This effect is thought to be mediated, at least in part, through the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][7]

Quantitative Analysis of this compound's Effects on Cancer Stem Cells

The following tables summarize the quantitative effects of this compound on CSC populations and related markers from various preclinical and clinical studies.

Table 1: In Vitro Effects of this compound on Cancer Stem Cell Populations and Markers

| Cell Line | Cancer Type | This compound Concentration | Effect on CSC Marker/Phenotype | Quantitative Change | Citation(s) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5 nM (in combination with 500 nM BKM120) | CD44+/CD24- population | Significant decrease compared to single agents | [8] |

| BT549 | Triple-Negative Breast Cancer | 5 nM (in combination with 500 nM BKM120) | CD44+/CD24- population | Significant decrease compared to single agents | [8] |

| Multiple Breast Cancer Lines (ER+ and ER-) | Breast Cancer | Not specified | Proportion of CSCs | Substantially decreased | [1][6] |

| MDA-MB-231, MDA-MB-157, Hs578T | Triple-Negative Breast Cancer | 1 nM | Mesenchymal to epithelial transition | Increased E-cadherin, decreased N-cadherin and vimentin expression | [4] |

| MKN-45 | Gastric Cancer | ≥0.5 nM | Inhibition of EMT | Downregulation of TGF-β/Smad signaling | [9] |

| HPMCs | Peritoneal Mesothelial Cells | ≥0.1 nM | Inhibition of EMT | Downregulation of TGF-β/Smad signaling | [9] |

Table 2: In Vivo Effects of this compound on Tumor Growth and Metastasis

| Animal Model | Cancer Type | This compound Dosage | Effect | Quantitative Change | Citation(s) |

| Murine Osteosarcoma Metastasis Model | Osteosarcoma | 0.3 mg/kg every 4 days x 4 | Inhibition of lung metastasis | Effective inhibition of lung metastasis with little effect on primary tumor growth | [10] |

| Patient-Derived Orthotopic Xenograft (PDOX) | Triple-Negative Breast Cancer | 0.3 mg/kg, single dose | Tumor regression/eradication | 33.3% tumor regression, 66.7% apparent tumor eradication on day 8 | [11] |

| MDA-MB-231 Xenograft | Triple-Negative Breast Cancer | Not specified | Tumor growth suppression | Suppressed 95% of tumor growth | [12] |

| MX-1 Xenograft | Triple-Negative Breast Cancer | 0.3, 1, and 3 mg/kg | Reversal of EMT | Increased E-cadherin, decreased N-cadherin and ZEB1 expression | [4][13] |

| OD-BRE-0438 PDX | Breast Cancer | 0.5 or 1.0 mg/kg | Tumor regression | Resulted in tumor regression after fulvestrant plus palbociclib treatment | [14] |

| LOX Human Melanoma Xenograft | Melanoma | 1.0 or 2.0 mg/kg single dose; 0.5 or 1.0 mg/kg Q2Dx3 | Tumor drug exposure | Approximately 20-30 times higher in tumor than in plasma | [15] |

Experimental Protocols

Tumorsphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

Materials:

-

Cancer cell line of interest

-

Serum-free DMEM/F12 medium

-

B27 supplement

-

EGF (20 ng/mL)

-

bFGF (10 ng/mL)

-

Insulin (5 µg/mL)

-

BSA (0.4%)

-

Ultra-low attachment plates (e.g., 96-well)

-

Trypsin-EDTA

-

PBS

-

Trypan Blue

-

Hemocytometer

-

Incubator (37°C, 5% CO2)

-

Phase-contrast microscope

Procedure:

-

Cell Preparation: Culture cells to 80-90% confluency. Detach cells using Trypsin-EDTA, centrifuge, and resuspend the pellet in PBS.

-

Cell Counting: Perform a viable cell count using Trypan Blue and a hemocytometer.

-

Seeding: Resuspend cells in tumorsphere medium at a concentration of 1 cell/µL. Seed 200 µL of the cell suspension (200 cells) into each well of a 96-well ultra-low attachment plate. To minimize evaporation, add sterile PBS to the outer wells of the plate.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-10 days. Do not change the medium during this period to avoid disturbing sphere formation.

-

Quantification: Count the number of tumorspheres (solid, spherical structures) in each well using a phase-contrast microscope. Results can be expressed as the tumorsphere formation efficiency (TFE), calculated as (Number of tumorspheres / Number of cells seeded) x 100%.

Flow Cytometry for Cancer Stem Cell Markers (ALDH and CD44/CD24)

Flow cytometry allows for the identification and quantification of CSC populations based on the expression of specific cell surface or intracellular markers.

A. ALDEFLUOR™ Assay for Aldehyde Dehydrogenase (ALDH) Activity

Materials:

-

ALDEFLUOR™ Kit (including activated ALDEFLUOR™ reagent and DEAB inhibitor)

-

Cells of interest

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of your cells of interest at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ assay buffer.

-

Staining:

-

Test Sample: To 1 mL of the cell suspension, add 5 µL of the activated ALDEFLUOR™ reagent.

-

Control Sample: To another 1 mL of the cell suspension, add 5 µL of the activated ALDEFLUOR™ reagent and 5 µL of the DEAB inhibitor.

-

-

Incubation: Incubate both tubes at 37°C for 30-60 minutes, protected from light.

-

Washing: Centrifuge the cells and resuspend the pellet in fresh ALDEFLUOR™ assay buffer.

-

Analysis: Analyze the cells on a flow cytometer. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cell population in the test sample that is absent in the DEAB-treated control sample.

B. CD44/CD24 Staining

Materials:

-

FITC-conjugated anti-CD44 antibody

-

PE-conjugated anti-CD24 antibody

-

Isotype control antibodies

-

Cells of interest

-

FACS buffer

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension and resuspend in FACS buffer at a concentration of 1 x 10^6 cells/100 µL.

-

Antibody Staining: Add the FITC-conjugated anti-CD44 and PE-conjugated anti-CD24 antibodies to the cell suspension. For controls, use isotype-matched control antibodies.

-

Incubation: Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with FACS buffer by centrifugation and resuspension.

-

Analysis: Resuspend the final cell pellet in FACS buffer and analyze on a flow cytometer. The CSC population is typically identified as CD44+/CD24- or CD44+/CD24low.[16]

In Vivo Xenograft Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are used to evaluate the in vivo efficacy of this compound.[17]

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cells or patient tumor tissue

-

This compound mesylate

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

CDX: Inject a suspension of cancer cells (e.g., 1 x 10^6 cells) subcutaneously or orthotopically into the mice.

-

PDX: Implant a small fragment of patient tumor tissue subcutaneously or orthotopically.

-

-

Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule (e.g., 1 mg/kg, twice weekly). The control group receives the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width²) / 2).

-

Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CSC markers, western blotting). For metastasis studies, organs such as the lungs can be harvested to count metastatic nodules.

Signaling Pathways and Experimental Workflows

TGF-β/Smad Signaling Pathway

This compound's effect on EMT and CSCs is significantly mediated through the TGF-β/Smad signaling pathway. This compound has been shown to inhibit the phosphorylation of Smad2 and Smad3, key downstream effectors of TGF-β signaling.[7] This inhibition prevents their translocation to the nucleus and subsequent activation of EMT-inducing transcription factors like Snail, Slug, and ZEB1.[18]

References

- 1. This compound in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound inhibits the growth of small cell lung cancer cell lines alone and with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound mesilate suppresses experimental metastasis of breast cancer cells by reversing phenotype from epithelial–mesenchymal transition (EMT) to mesenchymal–epithelial transition (MET) states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. qut.edu.au [qut.edu.au]

- 6. Antitumor and anticancer stem cell activities of this compound mesylate and antiestrogens in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. imrpress.com [imrpress.com]

- 8. oncotarget.com [oncotarget.com]

- 9. researchgate.net [researchgate.net]

- 10. Low-dose this compound reduces lung metastasis of osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 12. This compound Synergistically Increases Anti-Tumor Activity of an mTOR Inhibitor by Inhibiting pAKT/pS6K/pS6 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ar.iiarjournals.org [ar.iiarjournals.org]

- 15. This compound shows high concentration and long retention in xenograft tumor tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound rapidly inhibits TGF-β-induced Snail expression and can induce Slug expression in a Smad4-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Eribulin's Role in Modulating Tumor Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of eribulin, a synthetic analog of halichondrin B, in modulating the tumor immune microenvironment. Beyond its established function as a microtubule dynamics inhibitor, this compound orchestrates a complex interplay of vascular remodeling, phenotypic shifts in cancer cells, and direct modulation of immune effector cells. This document synthesizes key preclinical and clinical findings, offering a detailed resource for understanding and leveraging this compound's immunomodulatory properties in cancer therapy.

Core Mechanisms of this compound-Mediated Immune Modulation

This compound's impact on the tumor immune landscape is not a singular event but a cascade of interconnected processes. The primary mechanisms can be categorized into three key areas: remodeling the tumor microenvironment, reversing the epithelial-to-mesenchymal transition (EMT), and directly stimulating anti-tumor immune cells.

Remodeling the Tumor Microenvironment: A Shift in the Vascular Landscape

This compound induces significant changes in the tumor vasculature, leading to a more organized and functional network. This "vascular remodeling" is characterized by an increase in microvessel density (MVD) and improved tumor perfusion.[1][2][3] This enhanced vascularization alleviates hypoxia, a known driver of immunosuppression, and facilitates the infiltration of immune cells into the tumor core.[1][4] Studies have shown a positive correlation between this compound-induced enhancement of MVD and its antitumor effects.[1][3]

Reversing Epithelial-to-Mesenchymal Transition (EMT): Restoring an Immunogenic Phenotype

This compound has been shown to reverse the EMT process, a key mechanism by which cancer cells gain migratory and invasive properties and evade immune surveillance.[5][6][7] By promoting a mesenchymal-to-epithelial transition (MET), this compound can render tumor cells less aggressive and more susceptible to immune attack.[5] This reversal is associated with the upregulation of epithelial markers like E-cadherin and downregulation of mesenchymal markers.[2][8] The inhibition of TGF-β signaling, a potent inducer of EMT, is a key molecular mechanism underlying this effect.[8][9]

Direct Modulation of Immune Effector Cells

This compound directly influences the activity and proliferation of key anti-tumor immune cells:

-

T-Lymphocytes: this compound promotes the proliferation of CD8+ T cells and potentiates their anti-tumor activity.[6][10] It can also decrease the CD4/CD8 ratio in T cells, indicating a preferential expansion of cytotoxic T lymphocytes.[10] Furthermore, this compound treatment has been associated with a reduction in immunosuppressive regulatory T cells (Tregs) and a decrease in the expression of the immune checkpoint molecule PD-L1.[5][11][12]

-

Natural Killer (NK) Cells: The antitumor effects of this compound are, in part, dependent on NK cells.[1][3] Depletion of NK cells has been shown to reduce the therapeutic efficacy of this compound.[1][3]

-

Dendritic Cells: While direct effects on dendritic cells are less extensively documented in the initial search results, the overall enhancement of the anti-tumor immune response suggests a potential indirect activation of these critical antigen-presenting cells.

Quantitative Data on this compound's Immunomodulatory Effects

The following tables summarize key quantitative data from preclinical and clinical studies, providing a comparative overview of this compound's impact on various parameters of the tumor immune microenvironment.

Table 1: Effect of this compound on Tumor Vasculature

| Parameter | Cancer Model | This compound Dose/Schedule | Change Observed | Reference |

| Microvessel Density (MVD) | 10 Human Cancer Xenograft Models | 1.5 mg/kg, single i.v. injection | Significant increase in 6 out of 10 models | [1] |

| Correlation between MVD and Antitumor Effect | 10 Human Cancer Xenograft Models | 1.5 mg/kg, single i.v. injection | R² = 0.54 | [1][3] |

| Microvessel Area (MVA) | MDA-MB-231 Human Breast Cancer Xenograft | 0.3, 1.0, or 3.0 mg/kg | Significant decrease | [2] |

| Proportion of Small Vessels (<200 µm²) | MDA-MB-231 Human Breast Cancer Xenograft | 0.3, 1.0, or 3.0 mg/kg | Significant increase | [2] |

| Tumor Oxygen Saturation | Advanced Breast Cancer Patients | Not specified | Increased on day 7 | [4] |

| Blood TGF-β1 Concentrations | Advanced Breast Cancer Patients | Not specified | Significant decrease | [4] |

Table 2: Effect of this compound on Immune Cell Populations and Biomarkers

| Parameter | Cancer Model/Patient Cohort | This compound Dose/Schedule | Change Observed | Reference |

| Infiltrating CD11b+ Immune Cells | Multiple Human Cancer Xenograft Models | Not specified | Significant increase | [1][3] |

| PD-L1 Expression | Locally Advanced/Metastatic Breast Cancer Patients (n=10) | 1.4 mg/m² on days 1 and 8 of a 21-day cycle | Negative conversion in 6 patients | [12] |